molecular formula C8H6ClNSSe B8039325 (4-Chlorophenyl)sulfanylmethyl selenocyanate

(4-Chlorophenyl)sulfanylmethyl selenocyanate

Cat. No.: B8039325
M. Wt: 262.63 g/mol
InChI Key: JNENYCZGMDFDJO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of benzyl N-[2-(phenoxycarbonylamino)ethyl]carbamate involves several steps. The preparation method typically includes the reaction of benzyl chloroformate with 2-aminoethyl phenyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Benzyl N-[2-(phenoxycarbonylamino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted carbamates.

Scientific Research Applications

Benzyl N-[2-(phenoxycarbonylamino)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of benzyl N-[2-(phenoxycarbonylamino)ethyl]carbamate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Benzyl N-[2-(phenoxycarbonylamino)ethyl]carbamate can be compared with other similar compounds such as:

    Benzyl carbamate: Similar in structure but lacks the phenoxycarbonylamino group.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

    Ethyl carbamate: Has an ethyl group instead of a benzyl group.

The uniqueness of benzyl N-[2-(phenoxycarbonylamino)ethyl]carbamate lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(4-chlorophenyl)sulfanylmethyl selenocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNSSe/c9-7-1-3-8(4-2-7)11-6-12-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNENYCZGMDFDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC[Se]C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC[Se]C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNSSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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